2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol 2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol
Brand Name: Vulcanchem
CAS No.: 85014-08-0
VCID: VC8140111
InChI: InChI=1S/C12H11F3O2/c1-3-8-11(2,16)9-4-6-10(7-5-9)17-12(13,14)15/h1,4-7,16H,8H2,2H3
SMILES: CC(CC#C)(C1=CC=C(C=C1)OC(F)(F)F)O
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol

2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol

CAS No.: 85014-08-0

Cat. No.: VC8140111

Molecular Formula: C12H11F3O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol - 85014-08-0

Specification

CAS No. 85014-08-0
Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
IUPAC Name 2-[4-(trifluoromethoxy)phenyl]pent-4-yn-2-ol
Standard InChI InChI=1S/C12H11F3O2/c1-3-8-11(2,16)9-4-6-10(7-5-9)17-12(13,14)15/h1,4-7,16H,8H2,2H3
Standard InChI Key CWWNGAHKIMGVAH-UHFFFAOYSA-N
SMILES CC(CC#C)(C1=CC=C(C=C1)OC(F)(F)F)O
Canonical SMILES CC(CC#C)(C1=CC=C(C=C1)OC(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central pentyn-2-ol chain (CH3C(OH)CH2CCH\text{CH}_3\text{C}(\text{OH})\text{CH}_2\text{C}\equiv\text{CH}) attached to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent (OCF3-\text{O}-\text{CF}_3) at the para position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The hydroxyl group at the second carbon of the pentynol moiety enhances polarity, while the terminal alkyne provides a site for further functionalization via click chemistry or cycloaddition reactions .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC12H11F3O2\text{C}_{12}\text{H}_{11}\text{F}_{3}\text{O}_{2}
Molecular Weight244.21 g/mol
CAS Number85014-08-0
LogP (Predicted)~2.1 (estimated via analogy)
Boiling PointNot reported

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are scarce, the compound’s synthesis likely involves:

  • Friedel-Crafts Alkylation: Introducing the pentynol chain to a pre-functionalized 4-(trifluoromethoxy)benzene derivative.

  • Nucleophilic Substitution: Reacting a trifluoromethoxy-containing aryl halide with a propargyl alcohol derivative.

Key reagents may include palladium catalysts for cross-coupling and boron trifluoride etherate for facilitating electrophilic substitutions. Optimization of reaction conditions (temperature, solvent polarity) is critical to maximizing yield .

ManufacturerPurityPackagingPrice (2021)
AK Scientific95%5 g$863
Chemenu95%5 g$692

Pricing reflects the complexity of fluorinated intermediates and limited production scale .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The trifluoromethoxy group’s metabolic stability and electronegativity make this compound a candidate for developing kinase inhibitors or GPCR modulators. For example, analogous structures are prevalent in antipsychotic and anti-inflammatory agents .

Material Science

The alkyne moiety enables participation in Huisgen cycloaddition reactions, facilitating the synthesis of triazole-linked polymers or dendrimers. Such materials find use in coatings and conductive films.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Fluorinated compounds often display enhanced bioavailability and target selectivity. Preliminary in silico docking studies suggest potential interaction with bacterial efflux pumps, though experimental validation is needed.

Comparison with Structural Analogs

2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2)

Parameter2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol2-Phenyl-4-pentyn-2-ol
Molecular Weight244.21 g/mol160.21 g/mol
LogP (Estimated)2.11.5
Bioactivity PotentialHigher (due to OCF3-\text{O}-\text{CF}_3)Moderate

The trifluoromethoxy group confers greater metabolic stability and lipophilicity, enhancing drug-likeness .

Recent Research Developments

Catalytic Applications (2023–2025)

Recent studies explore its use as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. The alkyne group coordinates to metal centers, stabilizing catalytic intermediates.

Fluorine-18 Labeling (2024)

Efforts to incorporate 18F^{18}\text{F} isotopes into the trifluoromethoxy group aim to develop PET tracers for neurodegenerative disease imaging.

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